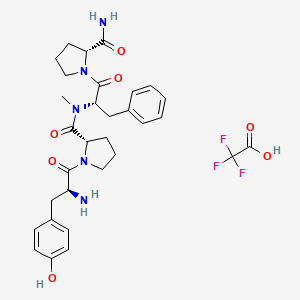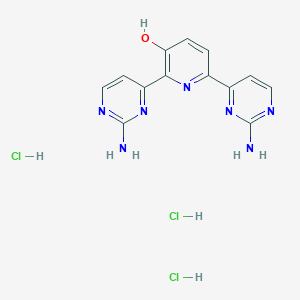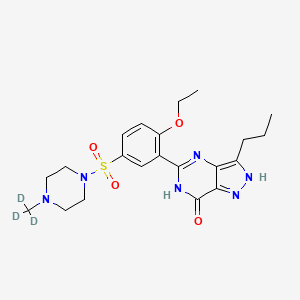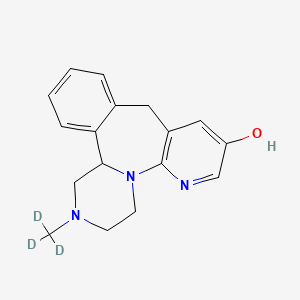
8-Hydroxy Mirtazapine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Mirtazapine-d3 is a deuterated analog of 8-Hydroxy Mirtazapine, a metabolite of the antidepressant drug Mirtazapine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine. The deuterium atoms in this compound provide a stable isotope label, which is useful in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Mirtazapine-d3 involves the hydroxylation of Mirtazapine followed by the introduction of deuterium atoms. The process typically starts with the preparation of a carboxylic acid intermediate, which is then converted into a ketone. This ketone undergoes reduction to form the hydroxy compound, which is subsequently deuterated using a strong reduction agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy Mirtazapine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl compound.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products: The major products formed from these reactions include various hydroxylated and deuterated derivatives of Mirtazapine, which are useful in pharmacokinetic studies .
Applications De Recherche Scientifique
8-Hydroxy Mirtazapine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study the metabolic pathways of Mirtazapine.
Biology: Helps in understanding the biological effects and metabolism of Mirtazapine in different organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Mirtazapine.
Industry: Employed in the development of new antidepressant drugs and in quality control processes
Mécanisme D'action
The mechanism of action of 8-Hydroxy Mirtazapine-d3 is similar to that of Mirtazapine. It primarily acts on central adrenergic and serotonergic systems. The compound exhibits dual noradrenergic and serotonergic effects, which contribute to its antidepressant properties. It downregulates NADPH oxidase 4 expression and reduces the production of reactive oxygen species (ROS), thereby exerting antioxidative and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
8-Hydroxy Mirtazapine: The non-deuterated analog of 8-Hydroxy Mirtazapine-d3.
Dimethylmirtazapine: Another metabolite of Mirtazapine with similar pharmacological properties.
Mirtazapine: The parent compound, widely used as an antidepressant.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability and make it an excellent tool for studying metabolic pathways. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, offering insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C17H19N3O |
|---|---|
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/i1D3 |
Clé InChI |
DAWYIZBOUQIVNX-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
SMILES canonique |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




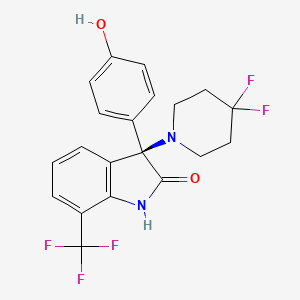


![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
